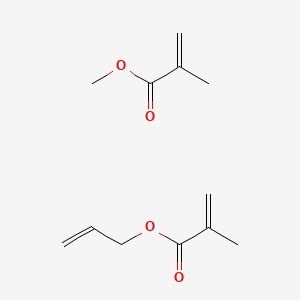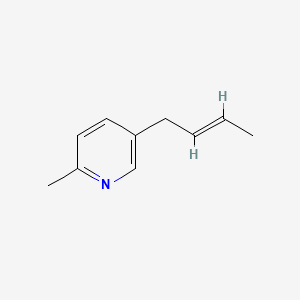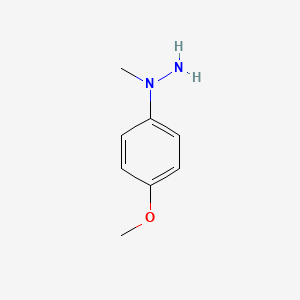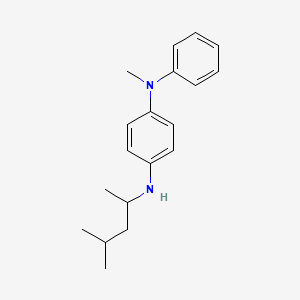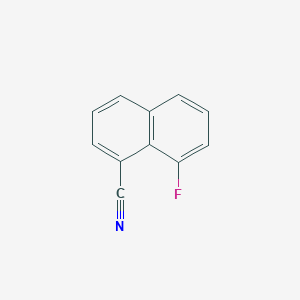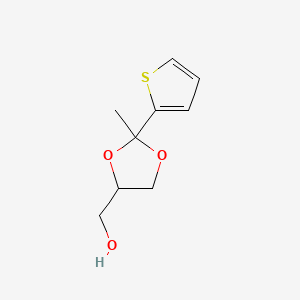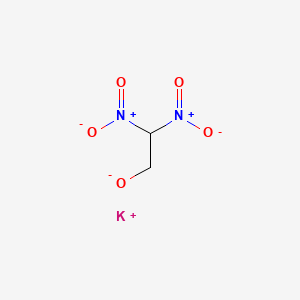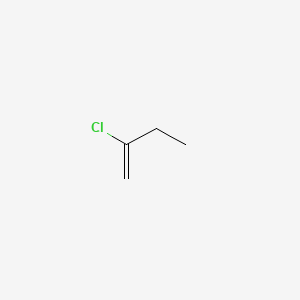
N-(1-(o-Chlorophenoxy)-2-propyl)-2-(diethylamino)-N-ethylacetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethyl]-diethylazanium chloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a propan-2-yl-ethylamino moiety, and a diethylazanium chloride component. It is primarily used in experimental and research settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethyl]-diethylazanium chloride typically involves the reaction of 2-chlorophenol with propylene oxide to form 2-(2-chlorophenoxy)propan-2-ol. This intermediate is then reacted with ethylamine to produce 2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethanol. Finally, the compound is quaternized with diethyl sulfate to yield [2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethyl]-diethylazanium chloride.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
[2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethyl]-diethylazanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Production of amines and alcohols.
Substitution: Generation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
[2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethyl]-diethylazanium chloride is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethyl]-diethylazanium chloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The compound’s structure allows it to interact with proteins and other biomolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-diethylazanium chloride
- [2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethyl]-dimethylazanium chloride
Uniqueness
Compared to similar compounds, [2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethyl]-diethylazanium chloride exhibits unique properties due to the presence of the diethylazanium chloride moiety. This structural feature enhances its solubility and reactivity, making it more effective in certain applications.
Propriétés
Numéro CAS |
102585-42-2 |
|---|---|
Formule moléculaire |
C17H28Cl2N2O2 |
Poids moléculaire |
363.3 g/mol |
Nom IUPAC |
[2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C17H27ClN2O2.ClH/c1-5-19(6-2)12-17(21)20(7-3)14(4)13-22-16-11-9-8-10-15(16)18;/h8-11,14H,5-7,12-13H2,1-4H3;1H |
Clé InChI |
CTAWIBCFDKECSW-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC(=O)N(CC)C(C)COC1=CC=CC=C1Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


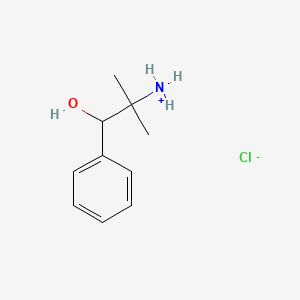
![Chlorhydrate de methylamino-3-beta amino-17-beta androstene [French]](/img/structure/B13741380.png)
